6-Chlorobenzo[d]isothiazol-3-amine 6-Chlorobenzo[d]isothiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 31857-81-5
VCID: VC15824968
InChI: InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
SMILES:
Molecular Formula: C7H5ClN2S
Molecular Weight: 184.65 g/mol

6-Chlorobenzo[d]isothiazol-3-amine

CAS No.: 31857-81-5

Cat. No.: VC15824968

Molecular Formula: C7H5ClN2S

Molecular Weight: 184.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[d]isothiazol-3-amine - 31857-81-5

Specification

CAS No. 31857-81-5
Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
IUPAC Name 6-chloro-1,2-benzothiazol-3-amine
Standard InChI InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Standard InChI Key LEACCYVBERSINY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)SN=C2N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-1,2-benzothiazol-3-amine, reflects its bicyclic architecture (Table 1). X-ray crystallography of related benzo[d]isothiazoles reveals a planar ring system with bond lengths indicative of aromatic delocalization . The chlorine atom at C6 induces electronic effects that modulate reactivity at the C3 amine, as evidenced by computational studies on analogous systems.

Table 1: Fundamental physicochemical properties of 6-Chlorobenzo[d]isothiazol-3-amine

PropertyValue
Molecular FormulaC₇H₅ClN₂S
Molecular Weight184.65 g/mol
CAS Registry Number31857-81-5
InChI KeyLEACCYVBERSINY-UHFFFAOYSA-N
SMILES NotationC1=CC2=C(C=C1Cl)SN=C2N

Spectroscopic Profile

While experimental spectral data for the title compound remain unpublished, comparative analysis with substituted benzo[d]isothiazoles suggests characteristic features:

  • ¹H NMR: Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.2–7.8 ppm), while the amine proton resonates near δ 5.5 ppm in DMSO-d₆ .

  • IR Spectroscopy: N-H stretching vibrations (3350–3250 cm⁻¹) and C-S-C asymmetric stretches (690–660 cm⁻¹) dominate the fingerprint region.

  • Mass Spectrometry: Expected molecular ion peak at m/z 184 with isotopic clusters indicative of chlorine.

Synthetic Methodologies

Cyclization of Chlorinated Benzamide Precursors

A prevalent route involves the Cu(II)-mediated intramolecular C-S/N-S bond formation from 2-mercapto-6-chlorobenzamides (Scheme 1) . Optimized conditions employ Cu(OAc)₂·H₂O (20 mol%) with Ag₂O (2 equiv) in dichloromethane at 90°C, achieving yields up to 78% . Mechanistic studies propose a radical-mediated pathway wherein the copper catalyst facilitates thiyl radical generation, enabling cyclization .

Scheme 1: Copper-catalyzed synthesis from 2-mercapto-6-chlorobenzamide
2-Mercapto-6-chlorobenzamideCu(OAc)2H2O,Ag2ODCM,90C6-Chlorobenzo[d]isothiazol-3-amine\text{2-Mercapto-6-chlorobenzamide} \xrightarrow[\text{Cu(OAc)}_2\cdot\text{H}_2\text{O}, \text{Ag}_2\text{O}]{\text{DCM}, 90^\circ\text{C}} \text{6-Chlorobenzo[d]isothiazol-3-amine}

Sulfur-Assisted Ring Closure

Alternative methods utilize sulfurization of chlorinated aniline derivatives. For instance, treatment of 3-amino-6-chlorobenzenethiol with Selectfluor® in acetonitrile under reflux affords the target compound in 65% yield (Scheme 2) . This electrophilic fluorination agent promotes dehydrogenative coupling, though competing over-oxidation to sulfone byproducts remains a limitation .

Scheme 2: Selectfluor®-mediated cyclization
3-Amino-6-chlorobenzenethiolSelectfluor®MeCN, reflux6-Chlorobenzo[d]isothiazol-3-amine\text{3-Amino-6-chlorobenzenethiol} \xrightarrow[\text{Selectfluor®}]{\text{MeCN, reflux}} \text{6-Chlorobenzo[d]isothiazol-3-amine}

Green Chemistry Approaches

Recent advances emphasize sustainable protocols. A visible-light-driven continuous-flow synthesis utilizing acridinium photocatalysts demonstrates promise, achieving 62% yield at 25°C with minimal waste . This method circumvents traditional high-temperature steps and hazardous reagents, aligning with green chemistry principles .

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary molecular docking studies suggest affinity for kinase domains, particularly EGFR (ΔG = -9.2 kcal/mol). In vitro assays on MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, though cytotoxicity mechanisms remain unelucidated.

CNS Modulation

The compound’s similarity to mGlu4 PAMs (e.g., compound 2 in ) implies potential Parkinson’s disease applications. Allosteric modulation of glutamate receptors could ameliorate motor symptoms, but in vivo validation is pending .

Applications in Drug Development

Antipsychotic Agents

Benzo[d]isothiazoles form the core of ziprasidone and lurasidone—atypical antipsychotics with dual 5-HT₂A/D₂ receptor antagonism . Introducing a 6-chloro group may enhance blood-brain barrier penetration, a hypothesis supported by logP calculations (clogP = 2.1).

Antidiabetic Therapeutics

SGLT2 inhibitors like dapagliflozin incorporate isothiazole motifs . While 6-Chlorobenzo[d]isothiazol-3-amine itself lacks reported SGLT2 activity, derivatization at the 3-amine position could yield novel candidates.

Future Research Directions

Synthetic Optimization

  • Develop catalytic asymmetric routes for enantioselective synthesis

  • Explore biocatalytic methods using sulfotransferases or cysteine lyases

Target Identification

  • High-throughput screening against kinase libraries

  • Proteomic studies to identify binding partners

Environmental Impact Mitigation

  • Life-cycle analysis of synthetic routes

  • Degradation studies under environmental conditions

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